molecular formula C19H21NO2 B1324410 Methyl 1-diphenylmethyl-3-azetidine acetate CAS No. 152537-00-3

Methyl 1-diphenylmethyl-3-azetidine acetate

Cat. No. B1324410
M. Wt: 295.4 g/mol
InChI Key: YKGUTIOZGWBZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-diphenylmethyl-3-azetidine acetate” is a chemical compound with the molecular formula C19H21NO2. It is used for pharmaceutical testing . It is a N-containing heterocyclic building block .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular weight of “Methyl 1-diphenylmethyl-3-azetidine acetate” is 295.4 g/mol. The molecular structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“Methyl 1-diphenylmethyl-3-azetidine acetate” has a molecular weight of 295.4 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 1-diphenylmethyl-3-azetidine acetate is used in the synthesis of oxetane/azetidine containing spirocycles through silver-catalyzed 1,3-dipolar cycloaddition reactions. These spirocycles are produced in yields ranging from 40-77% and are useful in various chemical syntheses (Jones et al., 2016).
  • The compound plays a role in the synthesis of azetidine derivatives, which have shown potential as gamma-aminobutyric acid uptake inhibitors. These derivatives have been evaluated for their potency in inhibiting GABA uptake, indicating their potential in neurological research (Faust et al., 2010).
  • It has been used to prepare azetidine medicinal intermediates through a series of reactions, showcasing its utility in medicinal chemistry (Yang, 2009).

Application in Polymer Science

  • Methyl 1-diphenylmethyl-3-azetidine acetate is involved in the synthesis of long-chain aza, aziridine, and azetidine fatty esters, which are characterized by various spectroscopic methods. These compounds have applications in the study of molecular structures and reactions in polymer science (Lie Ken Jie & Syed-rahmatullah, 1992).

Use in Organic Synthesis and Drug Development

  • The compound is used in catalytic enantioselective additions in organic synthesis. For instance, it has been used in the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols (Behnen et al., 1993).
  • Its role in the ring-opening polymerization of azetidine derivatives has been investigated, particularly in the synthesis of polymeric materials (Hashimoto et al., 1977).
  • Methyl 1-diphenylmethyl-3-azetidine acetate is also utilized in the preparation of nonpeptide antagonists for the substance P (NK1) receptor, indicating its significance in the development of pharmaceutical drugs (Snider et al., 1991).

Safety And Hazards

When handling “Methyl 1-diphenylmethyl-3-azetidine acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“Methyl 1-diphenylmethyl-3-azetidine acetate” is currently used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

properties

IUPAC Name

methyl 2-(1-benzhydrylazetidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGUTIOZGWBZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-diphenylmethyl-3-azetidine acetate

Synthesis routes and methods

Procedure details

A mixture of the compound from step 3 (21.0 g, 71.7 mmol), Pd(OH)2 (3.0 g, 20% on C), methanol (500 ml) and 2 N HCl (37 ml) was hydrogenated on a Parr shake apparatus for 2 h. The catalyst was removed by filtration through celite and the solvents removed under vacuum. Saturated K2CO3 solution was added (50 ml) and extracted with CH2Cl2 (2×250 ml). The combined extracts were washed with H2O (250 ml) and brine (100 ml), dried (Na2SO4) and evaporated to give the title-product as a pale yellow oil (19.3 g). δ (360 MHz, CDCl3) 2.58 (2H, d, J=7.3 Hz, CH2), 2.75-2.81 (3H, m, 2 of CH of CH2 and CH), 3.35-3.38 (2H, m, 2 of CH of CH2), 3.62 (3H, s, CO2Me), 4.31 (1H, s, CH), 7.14-7.18, 7.23-7.27 and 7.38-7.40 (total 10H, each m, Ar--H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.